molecular formula C9H11NO4 B3313917 Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate CAS No. 947688-90-6

Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate

Cat. No.: B3313917
CAS No.: 947688-90-6
M. Wt: 197.19 g/mol
InChI Key: PJFMDGLINZLYRZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate is a heterocyclic compound that features a pyridine ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate typically involves the functionalization of 5-bromo-2-chloropyridine. The process includes a series of reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

For large-scale production, the outlined synthetic strategy provides a high-yielding route suitable for industrial applications. The methodology ensures efficient access to the 5-hydroxy-pyridin-2-yl acetate core, which can be scaled up for commercial purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-hydroxy-3-methoxypyrimidin-2-yl)acetate: This compound shares a similar structure but has a pyrimidine ring instead of a pyridine ring.

    Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)propanoate: This compound has a propanoate group instead of an acetate group.

Uniqueness

Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8-3-6(11)5-10-7(8)4-9(12)14-2/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFMDGLINZLYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate
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